molecular formula C12H13NO2 B13026040 tert-Butyl 3-(pyridin-2-yl)propiolate

tert-Butyl 3-(pyridin-2-yl)propiolate

Cat. No.: B13026040
M. Wt: 203.24 g/mol
InChI Key: ZJFCMGQVTTVXNE-UHFFFAOYSA-N
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Description

tert-Butyl 3-(pyridin-2-yl)propiolate: is an organic compound that belongs to the class of esters It is characterized by the presence of a tert-butyl group attached to a propiolate moiety, which is further connected to a pyridin-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(pyridin-2-yl)propiolate typically involves the esterification of 3-(pyridin-2-yl)propiolic acid with tert-butyl alcohol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an appropriate solvent like toluene or dichloromethane.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl 3-(pyridin-2-yl)propiolate can undergo oxidation reactions, often facilitated by oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group or the pyridin-2-yl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

Chemistry: tert-Butyl 3-(pyridin-2-yl)propiolate is used as a building block in organic synthesis. It can be employed in the synthesis of various heterocyclic compounds and as a precursor for the preparation of more complex molecules.

Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving esters. It can also serve as a model substrate in the investigation of metabolic pathways.

Medicine: this compound has potential applications in medicinal chemistry, particularly in the design and synthesis of novel pharmaceuticals. Its structural features make it a candidate for the development of drugs targeting specific enzymes or receptors.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it valuable in the synthesis of polymers, coatings, and adhesives.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(pyridin-2-yl)propiolate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active pyridin-2-ylpropiolic acid, which can then interact with the target site. The molecular pathways involved may include inhibition of enzyme activity or modulation of receptor function, depending on the specific application.

Comparison with Similar Compounds

  • tert-Butyl 3-(pyridin-3-yl)propiolate
  • tert-Butyl 3-(pyridin-4-yl)propiolate
  • tert-Butyl 3-(quinolin-2-yl)propiolate

Comparison: tert-Butyl 3-(pyridin-2-yl)propiolate is unique due to the position of the pyridin-2-yl group, which can influence its reactivity and interaction with molecular targets

Properties

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

tert-butyl 3-pyridin-2-ylprop-2-ynoate

InChI

InChI=1S/C12H13NO2/c1-12(2,3)15-11(14)8-7-10-6-4-5-9-13-10/h4-6,9H,1-3H3

InChI Key

ZJFCMGQVTTVXNE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C#CC1=CC=CC=N1

Origin of Product

United States

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